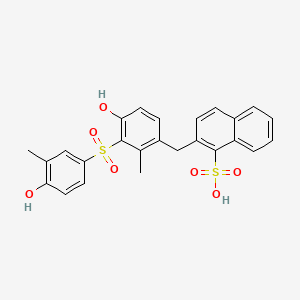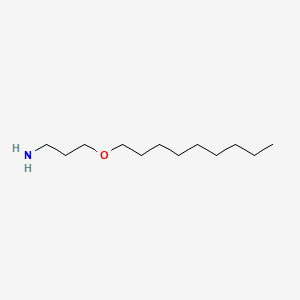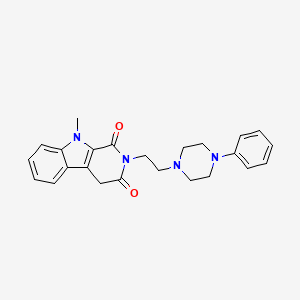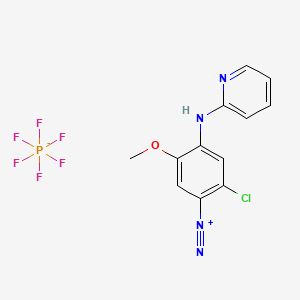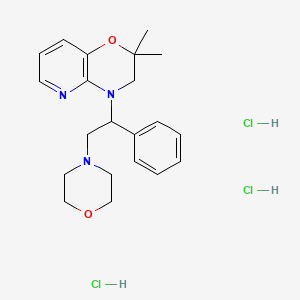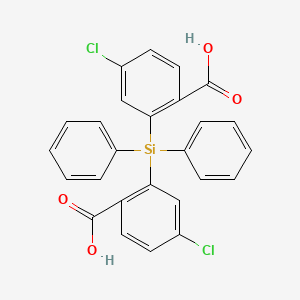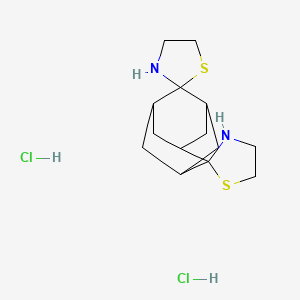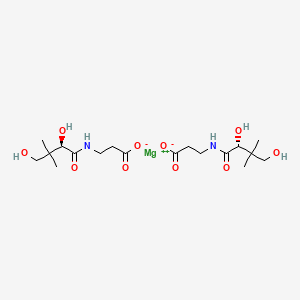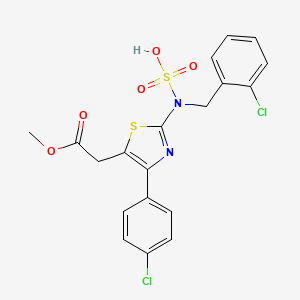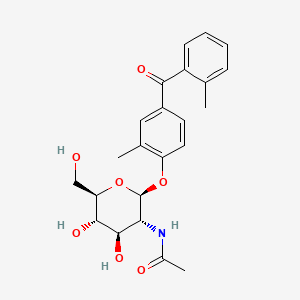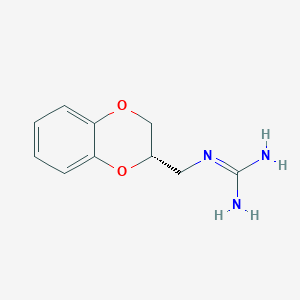
2-Methyldodecane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyldodecane-4,6-dione is an organic compound with the molecular formula C13H24O2 and a molecular weight of 212.32846 It is a dione, meaning it contains two ketone groups, specifically at the 4th and 6th positions of the dodecane chain
Vorbereitungsmethoden
The synthesis of 2-Methyldodecane-4,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2-methyl-1,3-dioxolane, followed by hydrolysis to yield the desired dione . Industrial production methods may involve the use of catalytic processes to optimize yield and purity. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in the efficiency of the synthesis.
Analyse Chemischer Reaktionen
2-Methyldodecane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The dione can participate in substitution reactions, where one or both ketone groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyldodecane-4,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Methyldodecane-4,6-dione exerts its effects involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a pharmaceutical agent .
Vergleich Mit ähnlichen Verbindungen
2-Methyldodecane-4,6-dione can be compared with other similar compounds, such as:
2-Methyl-4,6-dodecanedione: A closely related compound with similar chemical properties.
2-Methyl-1,4-naphthoquinone: Another dione with different structural features and applications.
Eigenschaften
CAS-Nummer |
94231-93-3 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
2-methyldodecane-4,6-dione |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-12(14)10-13(15)9-11(2)3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
PHVJAYGOLQGSCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


